![molecular formula C8H12ClN3 B1627308 1-(3-Cyanopropyl)-3-methylimidazolium chloride CAS No. 683224-96-6](/img/structure/B1627308.png)
1-(3-Cyanopropyl)-3-methylimidazolium chloride
Overview
Description
These compounds are types of nitrile-functionalized ionic liquids . They have been shown to exhibit superior characteristics in Suzuki and Stille coupling reactions .
Synthesis Analysis
While specific synthesis methods for “1-(3-Cyanopropyl)-3-methylimidazolium chloride” were not found, related ionic liquids have been synthesized and evaluated in Suzuki and Stille coupling reactions .Molecular Structure Analysis
The molecular structure of these compounds can be represented by their SMILES string. For example, the SMILES string for “1,3-Bis(3-cyanopropyl)imidazolium chloride” is [Cl-].N#CCCCn1ccn+c1 .Chemical Reactions Analysis
These compounds have been used in Suzuki and Stille coupling reactions . The nature of the anion in these salts can affect their reactivity .Scientific Research Applications
Solvent Efficacy in Chemical Reactions
1-(3-Cyanopropyl)-3-methylimidazolium chloride and similar ionic liquids have shown remarkable efficacy as solvents in various chemical reactions. For instance, in the selective oxidation of cyclohexanol to cyclohexanone, the utilization of 1-octyl-3-methylimidazolium chloride as a solvent, combined with hydrogen peroxide and a catalyst, led to a 100% conversion rate with high selectivity (Chen et al., 2011). Similarly, these ionic liquids have been employed in the tritylation of cellulose, demonstrating their versatility and efficiency in diverse chemical processes (Erdmenger et al., 2007).
Ionic Liquid Structures and Properties
Research into the structure and properties of ionic liquids like 1-(3-Cyanopropyl)-3-methylimidazolium chloride has revealed insights into their aggregation behavior and crystallization processes. Studies on variants of this ionic liquid have shown that its molecular structure affects the formation of crystalline polymorphs, which has implications for its behavior in liquid states (Holbrey et al., 2003). Additionally, the examination of its conformations using high-pressure Raman spectroscopy has provided a deeper understanding of its molecular organization under varying conditions (Chang et al., 2006).
Applications in Cellulose Processing
This ionic liquid has been instrumental in the dissolution and regeneration of cellulose, offering a potentially environmentally friendly alternative to traditional solvents. It enables the dissolution of cellulose without pretreatment, opening avenues for its use in creating regenerated cellulose materials with good mechanical properties (Zhang et al., 2005). Furthermore, its application in cellulose functionalization has been explored, demonstrating its utility as a non-derivatizing solvent for producing various cellulose derivatives (Heinze et al., 2005).
Enhancing Catalytic Processes
The role of 1-(3-Cyanopropyl)-3-methylimidazolium chloride extends beyond being a mere solvent; it has been found to enhance the acidity of catalysts in the depolymerisation of cellulose. This enhancement improves the kinetics of the process, showcasing the ionic liquid's multifaceted role in catalytic reactions (de Oliveira et al., 2015).
Green Chemistry Applications
There has been growing interest in using ionic liquids such as 1-(3-Cyanopropyl)-3-methylimidazolium chloride in green chemistry. Their unique properties make them suitable for clean synthesis and catalytic processes, reducing the environmental impact of chemical processes (Seddon, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-methylimidazol-3-ium-1-yl)butanenitrile;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N3.ClH/c1-10-6-7-11(8-10)5-3-2-4-9;/h6-8H,2-3,5H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPSWUJKMXIBKA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCC#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583353 | |
Record name | 1-(3-Cyanopropyl)-3-methyl-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanopropyl)-3-methylimidazolium chloride | |
CAS RN |
683224-96-6 | |
Record name | 1-(3-Cyanopropyl)-3-methyl-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Cyanopropyl)-3-methylimidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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